molecular formula C17H24N4O3S2 B2943998 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 1172076-32-2

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No. B2943998
CAS RN: 1172076-32-2
M. Wt: 396.52
InChI Key: GSGITHDMCVBJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H24N4O3S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research on compounds like "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716; 1) focuses on their molecular interaction with cannabinoid receptors, particularly the CB1 receptor. Using molecular orbital methods and comparative molecular field analysis (CoMFA), these studies aim to understand the conformations, energetic stability, and binding interactions of such compounds with the CB1 receptor. This research provides insights into the design of receptor-specific ligands with potential therapeutic applications (Shim et al., 2002).

Structure-Activity Relationships

Another area of research focuses on understanding the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Studies like these explore how modifications to the molecular structure of compounds affect their potency and selectivity as CB1 receptor antagonists. This research aids in the development of more selective and potent cannabinoid receptor ligands, with potential implications for treating conditions influenced by the endocannabinoid system (Lan et al., 1999).

Synthesis and Antimicrobial Activity

Compounds with thiophenyl pyrazole and isoxazole structures have been synthesized and evaluated for their antimicrobial activity. Such studies explore the potential of these compounds as antibacterial and antifungal agents, contributing to the search for new treatments for microbial infections (Sowmya et al., 2018).

Mechanism of Action

properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S2/c1-12(2)21-15(10-13(3)19-21)18-17(22)14-6-4-8-20(11-14)26(23,24)16-7-5-9-25-16/h5,7,9-10,12,14H,4,6,8,11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGITHDMCVBJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

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